molecular formula C21H16N2O4 B274034 N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide

N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide

カタログ番号 B274034
分子量: 360.4 g/mol
InChIキー: IBSVPOCYNYYTBB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide, commonly known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has shown promising results in the treatment of cancer.

作用機序

BMN-673 inhibits N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes, which play a crucial role in DNA damage repair. This compound enzymes are activated in response to DNA damage and help to recruit repair proteins to the site of damage. Inhibition of this compound enzymes leads to the accumulation of DNA damage, which can result in cancer cell death. Additionally, this compound inhibition can sensitize cancer cells to other DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
BMN-673 has been shown to have potent antitumor activity in preclinical models of cancer. In addition to its effects on DNA damage repair, BMN-673 has been shown to induce cell cycle arrest and apoptosis in cancer cells. BMN-673 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

実験室実験の利点と制限

One of the advantages of BMN-673 is its high potency and selectivity for N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide enzymes. This allows for lower doses and reduced toxicity compared to other this compound inhibitors. However, BMN-673 has a short half-life, which can limit its effectiveness in prolonged treatments. Additionally, this compound inhibitors like BMN-673 are most effective in cancer cells with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Therefore, careful patient selection is necessary for optimal clinical outcomes.

将来の方向性

The development of N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 has opened up new avenues for cancer therapy. Future research directions include the optimization of dosing regimens and the identification of biomarkers for patient selection. Additionally, the combination of this compound inhibitors with other DNA-damaging agents, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of next-generation this compound inhibitors with improved pharmacokinetic properties and selectivity is an ongoing effort in the field of cancer research.
Conclusion:
BMN-673 is a potent and selective this compound inhibitor with promising antitumor activity in preclinical and clinical settings. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the optimization of dosing regimens, patient selection, and the development of next-generation this compound inhibitors. The development of this compound inhibitors like BMN-673 has the potential to revolutionize cancer therapy and improve patient outcomes.

合成法

BMN-673 can be synthesized using a multi-step process involving the reaction of 2-benzoyl-4-methylphenylamine with 3-nitrobenzoyl chloride. The intermediate product is then treated with sodium hydroxide to obtain the final product. The synthesis method has been optimized to achieve high yields and purity.

科学的研究の応用

BMN-673 has been extensively studied for its potential use in cancer therapy. N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide inhibitors like BMN-673 selectively target cancer cells that have deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Clinical trials have shown that BMN-673 has significant antitumor activity in patients with advanced solid tumors, including breast, ovarian, and prostate cancer.

特性

分子式

C21H16N2O4

分子量

360.4 g/mol

IUPAC名

N-(2-benzoyl-4-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C21H16N2O4/c1-14-10-11-19(18(12-14)20(24)15-6-3-2-4-7-15)22-21(25)16-8-5-9-17(13-16)23(26)27/h2-13H,1H3,(H,22,25)

InChIキー

IBSVPOCYNYYTBB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

正規SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。